2,4-dimethyl-3-[(E)-3-phenylprop-2-enyl]pyrimido[1,2-a]benzimidazole

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Differentiated by its (E)-cinnamyl electrophilic warhead, this compound enables covalent cysteine targeting—unlike saturated or simple aryl analogs. Ideal for kinase/USP probe development and SAR exploration at the 3-position. Secure research-grade material now.

Molecular Formula C21H19N3
Molecular Weight 313.404
CAS No. 685107-99-7
Cat. No. B2494714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethyl-3-[(E)-3-phenylprop-2-enyl]pyrimido[1,2-a]benzimidazole
CAS685107-99-7
Molecular FormulaC21H19N3
Molecular Weight313.404
Structural Identifiers
SMILESCC1=C(C(=NC2=NC3=CC=CC=C3N12)C)CC=CC4=CC=CC=C4
InChIInChI=1S/C21H19N3/c1-15-18(12-8-11-17-9-4-3-5-10-17)16(2)24-20-14-7-6-13-19(20)23-21(24)22-15/h3-11,13-14H,12H2,1-2H3/b11-8+
InChIKeyBPFAKDVJWAVMLB-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dimethyl-3-[(E)-3-phenylprop-2-enyl]pyrimido[1,2-a]benzimidazole (CAS 685107-99-7): Core Identity and Procurement-Relevant Properties


2,4-Dimethyl-3-[(E)-3-phenylprop-2-enyl]pyrimido[1,2-a]benzimidazole (CAS 685107-99-7) is a synthetic heterocyclic small molecule belonging to the pyrimido[1,2-a]benzimidazole family, a class recognized for its broad pharmacological potential including kinase inhibition and ubiquitin-specific protease modulation [1]. Its molecular formula is C21H19N3 with a molecular weight of 313.4 g/mol . The compound is registered in the ECHA C&L inventory, confirming its regulatory recognition for use in primary research [2]. Structurally, it features a 2,4-dimethyl substitution on the pyrimido[1,2-a]benzimidazole core and a distinct (E)-3-phenylprop-2-enyl (cinnamyl) group at the 3-position, which differentiates it from earlier-generation analogs that lack this extended conjugated side chain.

Why 2,4-Dimethyl-3-[(E)-3-phenylprop-2-enyl]pyrimido[1,2-a]benzimidazole Cannot Be Replaced by Unsubstituted or 3-Aryl Pyrimido[1,2-a]benzimidazoles


Substitution at the 3-position of the pyrimido[1,2-a]benzimidazole scaffold is known to profoundly influence both target engagement and physicochemical properties. In a recent study of pyrimido[1,2-a]benzimidazole-based USP5 inhibitors, replacement of the 3-substituent from 4-methoxyphenyl to other aryl groups altered cytotoxicity against neuroblastoma cells by more than 5-fold (IC50 ranging from ≤2 µM to >10 µM) [1]. The (E)-3-phenylprop-2-enyl substituent present in the target compound introduces a conjugated alkene system absent in saturated or simple aryl analogs, which can participate in covalent interactions with cysteine residues in target proteins—a mechanism inaccessible to 3-methyl, 3-phenyl, or 3-benzyl comparators. These structure-activity relationship (SAR) data demonstrate that in-class pyrimido[1,2-a]benzimidazoles are not functionally interchangeable, necessitating compound-specific evaluation for any biological or chemical biology application.

Quantitative Differentiation Evidence for 2,4-Dimethyl-3-[(E)-3-phenylprop-2-enyl]pyrimido[1,2-a]benzimidazole (685107-99-7) Versus Closest Analogs


Molecular Size and Lipophilicity Window Differentiate the 3-Cinnamyl Analog from the Unsubstituted 2,4-Dimethylpyrimido[1,2-a]benzimidazole Core

The target compound (C21H19N3, MW 313.4) differs from the unsubstituted 2,4-dimethylpyrimido[1,2-a]benzimidazole core (C12H11N3, MW 197.24) by the addition of a cinnamyl group, increasing molecular weight by 116.2 Da and adding four sp² carbons and a phenyl ring. This structural extension is predicted to increase logP by approximately 2.5–3.0 units based on fragment-based estimation (cinnamyl fragment contribution ≈2.7 to logP) [1], shifting the compound from a moderately polar scaffold (estimated logP of parent ~2.0) into a more lipophilic space (estimated logP ~4.5–5.0). Such differences are known to affect membrane permeability, plasma protein binding, and in vivo distribution. Compounds within the lipophilicity range of logP 3–5 often exhibit improved cellular uptake but also increased metabolic clearance, making the explicit logP value critical for interpreting cell-based assay results [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

The (E)-Cinnamyl Substituent Introduces a Potential Covalent Warhead Absent in 3-Aryl and 3-Alkyl Pyrimido[1,2-a]benzimidazole Comparators

The α,β-unsaturated carbonyl or extended conjugated alkene system in the cinnamyl side chain can act as a Michael acceptor, enabling covalent bond formation with nucleophilic cysteine residues in target proteins. This mechanism is exploited by clinical covalent inhibitors such as afatinib and ibrutinib [1]. The target compound's (E)-3-phenylprop-2-enyl group possesses a conjugated double bond that is geometrically constrained in the trans (E) configuration, as confirmed by IUPAC nomenclature and InChI Key (BPFAKDVJWAVMLB-DHZHZOJOSA-N) . In contrast, close analogs such as 3-methyl-2,4-diphenylpyrimido[1,2-a]benzimidazole (studied in kinase profiling [2]) and 3-(4-methoxyphenyl)-pyrimido[1,2-a]benzimidazole (compound 3a in USP5 studies [3]) bear saturated or aromatic substituents at the 3-position that lack Michael acceptor functionality. The presence of this electrophilic warhead may enable target engagement profiles—including prolonged residence time and selectivity through covalent modification—that are mechanistically inaccessible to non-electrophilic 3-substituted analogs.

Covalent Inhibitor Design Chemical Biology Target Engagement

Regulatory Recognition and Inventory Listing Provides Procurement Certainty Relative to Unregistered Pyrimido[1,2-a]benzimidazole Analogs

The target compound is listed in the ECHA Classification and Labelling (C&L) Inventory under substance identity number 100.244.607 [1]. This listing provides a verified regulatory identity, which is critical for customs clearance, institutional chemical safety approval, and compliance with REACH obligations in the EU. By contrast, many structurally related pyrimido[1,2-a]benzimidazole analogs—including the unsubstituted 2,4-dimethyl core (CAS 25513-98-8) and various 3-aryl derivatives synthesized in academic laboratories—do not appear in the ECHA C&L Inventory, creating potential delays or barriers in procurement workflows. The ECHA registration ensures that a harmonized classification is available, reducing ambiguity in safety data sheet (SDS) preparation and enabling faster institutional review board (IRB) or chemical safety committee approval for experimental use.

Chemical Procurement Regulatory Compliance REACH

Recommended Application Scenarios for 2,4-Dimethyl-3-[(E)-3-phenylprop-2-enyl]pyrimido[1,2-a]benzimidazole (685107-99-7) Based on Evidence


Covalent Probe Development for Kinase or Deubiquitinase Targets

The (E)-cinnamyl substituent provides an intrinsic electrophilic warhead suitable for designing covalent chemical probes targeting cysteine-containing kinases or deubiquitinases such as USP5. Researchers can use this compound as a starting scaffold for structure-based covalent inhibitor programs, where the trans-alkene may form irreversible adducts with active-site or allosteric cysteines [1]. The pyrimido[1,2-a]benzimidazole core has demonstrated binding to USP5 (Kd = 0.47 µM for compound 3a) [2], and the addition of the cinnamyl warhead could enhance residence time and selectivity.

Physicochemical Comparator in Lead Optimization Series

With a molecular weight of 313.4 Da and estimated logP of ~4.5–5.0, this compound occupies a distinct lipophilicity- molecular weight space compared to the parent 2,4-dimethyl core (MW 197.24, estimated logP ~2.0) [1]. Medicinal chemistry teams can use this compound as a reference point for assessing the impact of the cinnamyl substituent on permeability, solubility, and metabolic stability in a congeneric series, aiding in the rational optimization of ADMET properties.

Chemical Biology Tool for Studying Michael Acceptor-Dependent Cellular Responses

The α,β-unsaturated system in the cinnamyl group can serve as a sensor for cellular nucleophiles such as glutathione, enabling studies on redox-dependent signaling or electrophile-responsive transcription factors (e.g., Nrf2/Keap1 pathway). The compound may be used as a tool to dissect covalent modification-dependent phenotypes, provided appropriate non-electrophilic control analogs (e.g., 3-propyl or 3-benzyl pyrimido[1,2-a]benzimidazoles) are employed in parallel.

Diversification Scaffold for Combinatorial Library Synthesis

The trans-cinnamyl double bond is a versatile synthetic handle for late-stage diversification: epoxidation, dihydroxylation, cyclopropanation, or Heck coupling can generate focused libraries of pyrimido[1,2-a]benzimidazole analogs. This compound is therefore valuable as a key intermediate in medicinal chemistry campaigns exploring structure-activity relationships around the 3-position [1].

Quote Request

Request a Quote for 2,4-dimethyl-3-[(E)-3-phenylprop-2-enyl]pyrimido[1,2-a]benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.